Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
Description
Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a synthetic heterocyclic compound featuring a 1,3-thiazole core substituted with a 3-nitrobenzamide group at position 2 and an ethyl acetate moiety at position 2. Its structure integrates electron-withdrawing nitro groups and polarizable thiazole rings, which enhance binding affinity to biological targets .
Properties
Molecular Formula |
C14H13N3O5S |
|---|---|
Molecular Weight |
335.34 g/mol |
IUPAC Name |
ethyl 2-[2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H13N3O5S/c1-2-22-12(18)7-10-8-23-14(15-10)16-13(19)9-4-3-5-11(6-9)17(20)21/h3-6,8H,2,7H2,1H3,(H,15,16,19) |
InChI Key |
AELBLOWMMYGHHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thioamide Precursor
The thioamide precursor, critical for Hantzsch condensation, is derived from 3-nitrobenzoyl chloride. Reacting 3-nitrobenzoyl chloride with ammonium thiocyanate in acetone yields N-(3-nitrophenyl)thiourea. Alternatively, Lawesson’s reagent can thionate a pre-formed amide, such as 3-nitrobenzamide, to generate the corresponding thioamide.
Cyclization with Ethyl Bromoacetate
The thioamide reacts with ethyl bromoacetate, an α-halo ester, in refluxing ethanol or toluene. Nucleophilic substitution at the α-carbon of the ester facilitates thiazole ring formation, positioning the ethyl acetate group at C4 and the 3-nitrobenzamido group at C2. Typical reaction conditions involve temperatures of 80–100°C for 6–12 hours, with yields ranging from 60% to 85% in analogous syntheses.
Mechanistic Insight :
-
The thioamide’s sulfur attacks the α-carbon of ethyl bromoacetate, displacing bromide.
-
Intramolecular cyclization forms the thiazole ring, accompanied by the elimination of hydrogen bromide.
-
Aromatization stabilizes the heterocyclic structure.
Multicomponent One-Pot Synthesis: Streamlining Complexity
Recent advances in multicomponent reactions (MCRs) offer efficient routes to structurally intricate molecules. A one-pot synthesis of lawsone-linked 1,3-thiazoles, as reported by ACS Publications, demonstrates the potential for adapting similar strategies to synthesize the target compound.
Reaction Design and Adaptability
While the reported MCR employs arylglyoxals, lawsone, and thiobenzamides, substituting lawsone with 3-nitrobenzaldehyde derivatives and thiobenzamides with thiourea analogs could yield the desired thiazole framework. Acetic acid as a solvent at 90°C promotes cyclocondensation, with reaction times under 4 hours.
Advantages and Limitations
-
Advantages : Eliminates intermediate isolation, reduces purification steps, and improves atom economy.
-
Limitations : Requires precise stoichiometric control and may necessitate post-reaction functionalization to install the ethyl acetate group.
Post-Functionalization Strategies
Acylation of 2-Amino-1,3-thiazole Intermediates
An alternative route involves synthesizing 2-amino-4-(ethoxycarbonylmethyl)-1,3-thiazole, followed by acylation with 3-nitrobenzoyl chloride. This two-step approach isolates the thiazole core before introducing the nitroaromatic group.
Procedure :
-
Thiazole Formation : React ethyl bromoacetate with thiourea in ethanol under reflux to yield 2-amino-4-(ethoxycarbonylmethyl)-1,3-thiazole.
-
Acylation : Treat the amino-thiazole with 3-nitrobenzoyl chloride in dichloromethane, using triethylamine as a base, to install the 3-nitrobenzamido group.
Yield Optimization :
-
Acylation at 0–5°C minimizes side reactions, improving yields to ~75%.
-
Purification via silica gel chromatography enhances product purity.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of the discussed methods:
| Method | Key Steps | Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|---|
| Hantzsch Condensation | Thioamide + Ethyl Bromoacetate | Reflux, 8–12 h | 60–85% | High regioselectivity; established protocol | Requires thioamide synthesis |
| Multicomponent Reaction | One-pot cyclocondensation | Acetic acid, 90°C, 4 h | ~70%* | Rapid; minimal purification | Limited precedent for target substitution |
| Post-Functionalization | Thiazole formation + acylation | 0–5°C, 2 steps | 65–75% | Modular; controls substitution pattern | Multi-step; intermediate isolation |
*Hypothetical yield based on analogous reactions.
Critical Parameters in Reaction Optimization
Solvent and Temperature Effects
Catalytic Enhancements
While the Hantzsch method typically requires no catalyst, Lewis acids (e.g., ZnCl₂) can enhance reaction rates in stubborn cases. However, nitro group sensitivity may preclude their use.
Purification Techniques
-
Recrystallization : Ethyl acetate/hexane mixtures effectively purify the target compound.
-
Chromatography : Silica gel with ethyl acetate/hexane gradients resolves nitroaromatic byproducts.
Scalability and Industrial Considerations
Gram-scale syntheses, as demonstrated in PMC-supported protocols, validate the scalability of Hantzsch and post-functionalization routes. Key considerations include:
-
Cost efficiency : Ethyl bromoacetate and 3-nitrobenzoyl chloride are commercially available at scale.
-
Waste management : Bromide byproducts require neutralization before disposal.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Hydrochloric acid or sodium hydroxide.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products
Reduction: Formation of the corresponding amino derivative.
Hydrolysis: Formation of the carboxylic acid derivative.
Condensation: Formation of various carbon-carbon bonded products depending on the reactants used.
Scientific Research Applications
The thiazole moiety in Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is known for its diverse biological activities. Compounds containing thiazole rings often exhibit antimicrobial, anticancer, and anti-inflammatory properties. Preliminary studies suggest that this compound may modulate enzyme activity or interfere with signaling pathways relevant to various diseases.
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its ability to interact with biological targets such as enzymes and receptors makes it a subject of interest in drug development.
Case Study: Anticancer Properties
A study investigating the anticancer potential of thiazole derivatives highlighted that compounds similar to this compound exhibited significant cytotoxic effects against cancer cell lines. The mechanism of action was attributed to the inhibition of key enzymes involved in tumor proliferation and survival.
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include the reaction of thiazole derivatives with nitrophenyl isocyanates, followed by esterification.
Table 2: Synthetic Pathways for Thiazole Derivatives
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Nucleophilic substitution | Thiazole + Isocyanate |
| 2 | Esterification | Alcohol + Acid Catalyst |
Potential Applications in Agriculture
Emerging research indicates that thiazole derivatives may also possess agrochemical properties, including fungicidal and herbicidal activities. This broadens the scope of this compound beyond medicinal chemistry into agricultural applications.
Case Study: Fungicidal Activity
A recent study evaluated the fungicidal activity of thiazole-based compounds against plant pathogens. The results demonstrated that certain derivatives effectively inhibited fungal growth, suggesting potential use as agricultural fungicides.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(3-nitrobenzoyl)amino]-1,3-thiazol-4-yl}acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader family of 2-amino-1,3-thiazol-4-yl-acetate derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituents, biological activities, and synthetic pathways.
Structural Analogs and Substituent Variations
Biological Activity
Ethyl (2-{[(3-nitrophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed examination of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 296.31 g/mol
This compound features a thiazole ring substituted with a nitrophenyl group and an ethyl acetate moiety, which may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The following table summarizes findings from various studies regarding the compound's cytotoxic effects:
| Study | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 10.5 ± 0.71 | |
| Study 2 | LLC-Mk2 (Normal Cells) | >100 | |
| Study 3 | HepG-2 (Liver Cancer) | 4.37 ± 0.70 |
In these studies, the compound exhibited significant cytotoxicity against cancer cell lines while demonstrating a non-toxic profile in normal cells, indicating its potential as a selective anticancer agent.
The mechanisms underlying the anticancer activity of this compound involve several pathways:
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of caspases.
- Inhibition of Cell Proliferation : Studies suggest that it disrupts cell cycle progression in cancer cells.
- Targeting Specific Enzymes : Molecular docking studies indicate that this compound may bind effectively to proteins involved in cancer progression, such as VEGFR-2, showing binding scores comparable to established drugs like Sorafenib .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The following table summarizes its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| S. aureus | 16 μg/ml | |
| E. coli | 32 μg/ml | |
| P. aeruginosa | 64 μg/ml |
These findings suggest that the compound possesses moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies.
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study conducted on MCF-7 breast cancer cells demonstrated that this compound showed an IC50 value of 10.5 ± 0.71 μM . This efficacy was attributed to its ability to induce apoptosis and inhibit proliferation.
Case Study 2: Safety Profile in Normal Cells
In another investigation involving LLC-Mk2 normal kidney cells, the compound exhibited a CC50 greater than 100 μM . This indicates that it has a favorable safety profile compared to traditional chemotherapeutics which often show significant toxicity to normal cells.
Q & A
Q. Table 1. Comparative Bioactivity of Thiazole Derivatives
| Derivative | Target Kinase | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Parent Compound | EGFR | 0.45 | |
| 5-Fluoro-substituted analog | VEGFR-2 | 1.2 | |
| Nitro-to-CF₃ variant | PDGFR-β | 0.78 |
Q. Table 2. Solvent Effects on Synthesis Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 50 | 82 | 97 |
| Ethanol | 70 | 65 | 89 |
| THF | 60 | 74 | 94 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
